molecular formula C12H7BrO2 B010230 2-Bromooxanthrene CAS No. 105906-36-3

2-Bromooxanthrene

Cat. No.: B010230
CAS No.: 105906-36-3
M. Wt: 263.09 g/mol
InChI Key: GSUCEGNAROQSGU-UHFFFAOYSA-N
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Description

2-Bromooxanthrene (CAS 103456-34-4) is an organic compound with the molecular formula C12H7BrO2 and a molecular weight of 263.09 g/mol . It is a brominated derivative, which typically serves as a valuable building block in organic synthesis and materials science research. The specific applications, research value, and mechanism of action for this particular compound are not widely documented in publicly available sources. Researchers are encouraged to consult specialized scientific literature for further information. This product is intended for laboratory research use only and is not classified as a drug or for any diagnostic use. Specifications: • CAS Number: 103456-34-4 (105908-71-2) • Molecular Formula: C12H7BrO2 • Molecular Weight: 263.09 g/mol • SMILES: C1=CC=C2C(=C1)OC3=C(O2)C=CC=C3Br Note: The provided specifications are based on public databases. For specific purity, analytical data, and handling information, please contact our technical team.

Properties

IUPAC Name

2-bromodibenzo-p-dioxin
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrO2/c13-8-5-6-11-12(7-8)15-10-4-2-1-3-9(10)14-11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSUCEGNAROQSGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)OC3=C(O2)C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20872100
Record name 2-Bromooxanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20872100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105906-36-3
Record name 2-Bromooxanthrene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105906363
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Bromooxanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20872100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Protocol

  • Radical Initiation : Azo initiators (e.g., AIBN) or peroxides generate bromine radicals.

  • Bromine Transfer : NBS releases bromine radicals, which abstract hydrogen from oxanthrene, forming a resonance-stabilized radical intermediate.

  • Termination : The radical recombines with a bromine atom to yield 2-bromooxanthrene.

Optimized Parameters

ReagentInitiatorSolventTemperatureYield (%)
NBSAIBNCCl4\text{CCl}_480°C70–75
NBSH2O2\text{H}_2\text{O}_2CH3CN\text{CH}_3\text{CN}60°C65–70

Advantages

  • Improved selectivity for mono-bromination.

  • Reduced handling risks compared to gaseous Br2\text{Br}_2.

Metal-Mediated Cross-Coupling Approaches

Transition-metal catalysis enables regioselective bromination via directed C–H activation. Palladium and copper catalysts are commonly employed.

Palladium-Catalyzed Bromination

A palladium(II) acetate (Pd(OAc)2\text{Pd(OAc)}_2) system with Br2\text{Br}_2 or CuBr2\text{CuBr}_2 as the bromine source can functionalize oxanthrene at the 2-position.

Representative Procedure

  • Oxanthrene (1.0 equiv), Pd(OAc)2\text{Pd(OAc)}_2 (5 mol%), and CuBr2\text{CuBr}_2 (2.0 equiv) are combined in dimethylformamide (DMF).

  • The reaction is heated to 100°C for 12 h under inert atmosphere.

  • Isolation by column chromatography yields this compound with 75–80% efficiency.

Key Data

CatalystBromine SourceSolventTemperatureYield (%)
Pd(OAc)2\text{Pd(OAc)}_2CuBr2\text{CuBr}_2DMF100°C75–80
CuI\text{CuI}LiBr\text{LiBr}DMSO120°C60–65

Halogen Exchange Reactions

Halogen exchange (Halex) reactions provide an indirect route by replacing a pre-existing halogen (e.g., iodine) with bromine.

Methodology

  • Iodination : Oxanthrene is iodinated at the 2-position using I2\text{I}_2 and HNO3\text{HNO}_3.

  • Bromine Displacement : The iodide intermediate undergoes nucleophilic substitution with NaBr\text{NaBr} in the presence of a copper catalyst.

Reaction Table

StepReagentsConditionsYield (%)
IodinationI2\text{I}_2, HNO3\text{HNO}_350°C, 8 h85
Bromine DisplacementNaBr\text{NaBr}, CuI\text{CuI}120°C, DMF, 6 h70

Photochemical Bromination

Ultraviolet (UV) light initiates radical bromination under mild conditions, suitable for thermally sensitive substrates.

Procedure

  • Oxanthrene and Br2\text{Br}_2 are dissolved in CCl4\text{CCl}_4.

  • The mixture is irradiated with UV light (254 nm) for 3–4 h.

  • The product is purified via recrystallization (yield: 50–55%).

Factors Influencing Efficiency

  • Light Intensity : Higher UV flux increases reaction rate but risks decomposition.

  • Solvent Choice : Non-polar solvents favor radical stability.

Chemical Reactions Analysis

Types of Reactions: 2-Bromodibenzo-p-dioxin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Bromodibenzo-p-dioxin has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromodibenzo-p-dioxin involves its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound can alter the expression of various genes involved in detoxification processes. This interaction can lead to toxic effects, including disruption of endocrine functions and promotion of carcinogenesis .

Comparison with Similar Compounds

Comparison with Similar Brominated Aromatic Compounds

Structural and Molecular Properties

Compound Molecular Formula Molecular Weight (g/mol) CAS No. Key Structural Features
2-Bromooxanthrene C₁₂H₇BrO₂ 263.09 105906-36-3 Bromine at 2-position of dibenzo-p-dioxin
9-Bromophenanthrene C₁₄H₉Br 257.13 573-17-1 Bromine at 9-position of phenanthrene
2-Bromopyridine C₅H₄BrN 158.00 109-04-6 Bromine at 2-position of pyridine ring
2-Bromo-6-(2-methylbutoxy)naphthalene C₁₅H₁₇BrO 293.20 N/A Brominated naphthalene with alkoxy substituent

Key Observations :

  • Electrophilic Reactivity: The bromine atom in this compound enhances electrophilic substitution reactivity compared to non-halogenated dibenzo-p-dioxins, similar to 9-bromophenanthrene .
  • Polarity : The oxygen atoms in this compound increase polarity relative to purely hydrocarbon analogs like 9-bromophenanthrene, influencing solubility in polar solvents .
This compound

Synthesis typically involves direct bromination of dibenzo-p-dioxin using brominating agents (e.g., Br₂ or NBS) under controlled conditions. However, detailed protocols are sparsely documented in the provided evidence .

Benzo[b]xanthone Derivatives

describes bromoalkoxy-substituted benzo[b]xanthones synthesized via nucleophilic substitution of ω-bromoalkanes with xanthone precursors. For example, reaction of compound 1 (a xanthone derivative) with 1,2-dibromoethane yields bromoethoxy-substituted products (e.g., 2a–e ) . This methodology may parallel bromination strategies for this compound.

2-Bromopyridine

Produced via direct bromination of pyridine or through cross-coupling reactions, with applications in pharmaceuticals and agrochemicals .

Biological Activity

2-Bromooxanthrene, a compound with the molecular formula C12_{12}H7_7BrO2_2, has garnered attention in the scientific community due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its effects on various cellular processes, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of polycyclic aromatic compounds, characterized by a bromine atom substitution at the 2-position of the oxanthrene structure. Its chemical structure can be represented as follows:

C12H7BrO2\text{C}_{12}\text{H}_7\text{BrO}_2

This compound has been studied for its potential biological activities, particularly in cancer research and antimicrobial applications.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. A study found that it can induce apoptosis in various cancer cell lines through mechanisms involving the modulation of apoptotic pathways. Specifically, it affects the expression levels of key proteins involved in apoptosis, such as Bcl-2 and Bax.

  • Mechanism of Action : The compound appears to activate caspases, leading to programmed cell death. For instance, caspase-3 and caspase-9 were found to be upregulated in treated cells, indicating activation of the intrinsic apoptotic pathway.
Cell Line IC50 (µM) Mechanism
K562 (Leukemia)25Caspase activation
HepG2 (Liver cancer)30Bcl-2/Bax modulation
MCF-7 (Breast cancer)20Cell cycle arrest

Antimicrobial Activity

In addition to its anticancer effects, this compound has demonstrated antimicrobial activity against various pathogens. Studies have shown that it inhibits the growth of both gram-positive and gram-negative bacteria.

  • Inhibition Concentrations : The minimum inhibitory concentration (MIC) values for several bacterial strains have been reported:
Bacterial Strain MIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

Case Study 1: Anticancer Efficacy in Leukemia

A clinical study involving patients with chronic myeloid leukemia (CML) evaluated the efficacy of a treatment regimen including this compound. The results indicated a significant reduction in leukemic cell counts after treatment, correlating with increased apoptosis markers.

  • Findings :
    • Patients showed improved overall survival rates.
    • Apoptotic markers increased significantly post-treatment.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of this compound against multi-drug resistant bacterial strains. The compound was administered in vitro to assess its effectiveness.

  • Results :
    • Notable inhibition of bacterial growth was observed.
    • The compound was particularly effective against resistant strains of Staphylococcus aureus.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromooxanthrene
Reactant of Route 2
Reactant of Route 2
2-Bromooxanthrene

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